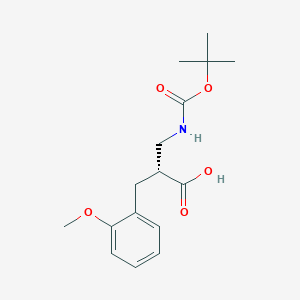
Methyl 2-chloro-6-cyclobutylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-6-cyclobutylbenzoate is an organic compound with a unique structure that includes a cyclobutyl ring attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-cyclobutylbenzoate typically involves the esterification of 2-chloro-6-cyclobutylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-chloro-6-cyclobutylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclobutyl ring can be oxidized to form cyclobutanone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of 2-amino-6-cyclobutylbenzoate or 2-thiocyanato-6-cyclobutylbenzoate.
Reduction: Formation of 2-chloro-6-cyclobutylbenzyl alcohol.
Oxidation: Formation of 2-chloro-6-cyclobutylbenzaldehyde or 2-chloro-6-cyclobutylbenzoic acid.
Applications De Recherche Scientifique
Methyl 2-chloro-6-cyclobutylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-6-cyclobutylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Methyl 2-chlorobenzoate: Lacks the cyclobutyl ring, making it less sterically hindered.
Methyl 2-cyclobutylbenzoate: Lacks the chlorine atom, affecting its reactivity.
Methyl 2-chloro-6-methylbenzoate: Contains a methyl group instead of a cyclobutyl ring, altering its physical and chemical properties.
Uniqueness: Methyl 2-chloro-6-cyclobutylbenzoate is unique due to the presence of both a chlorine atom and a cyclobutyl ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H13ClO2 |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
methyl 2-chloro-6-cyclobutylbenzoate |
InChI |
InChI=1S/C12H13ClO2/c1-15-12(14)11-9(8-4-2-5-8)6-3-7-10(11)13/h3,6-8H,2,4-5H2,1H3 |
Clé InChI |
ZLOZSPRKUOFGAO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC=C1Cl)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



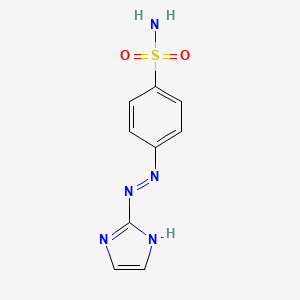
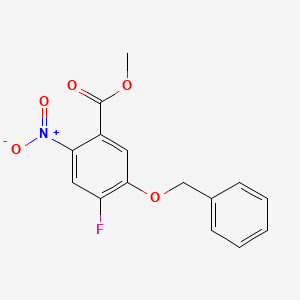

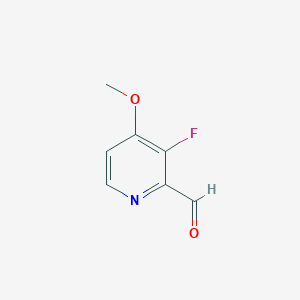
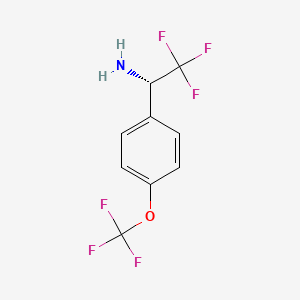
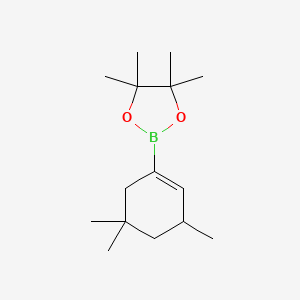
![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
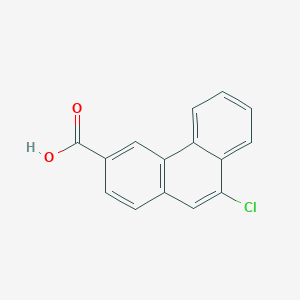

![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
